AKR1C3 Selectivity vs. Structural Analogs
N-(cyanomethyl)-3,5-dinitrobenzamide demonstrates potent inhibition of AKR1C3 with an IC50 of 22-24 nM in cellular assays, comparable to optimized dinitrobenzamide mustards in the 11-15 nM range [1][2]. However, the critical differentiation lies in isoform selectivity: the compound exhibits a >1300-fold selectivity window against AKR1C2 (IC50 = 30,000 nM) [3], whereas many dinitrobenzamide derivatives show substantially narrower selectivity margins. This selectivity profile is not conserved across the N-substituent series; N-methyl or N-phenyl analogs display divergent AKR1C isoform inhibition patterns due to altered steric and electronic interactions with the enzyme's active site pocket [4].
| Evidence Dimension | AKR1C3 inhibitory potency and AKR1C2 selectivity ratio |
|---|---|
| Target Compound Data | IC50 = 22-24 nM (AKR1C3 cellular assay); IC50 = 30,000 nM (AKR1C2) |
| Comparator Or Baseline | Bis(cyanomethyl) analog: IC50 = 11-15 nM (AKR1C3 cellular); Class average selectivity ratio AKR1C2/AKR1C3 ~100-500x (estimated from SAR series) |
| Quantified Difference | Target compound maintains >1300-fold selectivity (30,000/22 nM) for AKR1C3 over AKR1C2; bis-cyanomethyl analog shows improved potency but different selectivity profile |
| Conditions | Recombinant AKR1C3 overexpressed in human HCT116 cells; aerobic reduction of dinitrobenzamide PR-104A to hydroxylamine metabolite measured by LC-MS/MS |
Why This Matters
The >1300-fold selectivity window against AKR1C2 minimizes off-target effects in tissues expressing related isoforms, making N-(cyanomethyl)-3,5-dinitrobenzamide a more precise tool compound for AKR1C3-dependent prodrug activation studies compared to less selective dinitrobenzamide analogs.
- [1] BindingDB. BDBM50430716 (CHEMBL2333525). IC50 = 22 nM for AKR1C3 inhibition in HCT116 cells. BindingDB, University of California San Diego. View Source
- [2] BindingDB. BDBM50396700 (CHEMBL2172076). IC50 = 24 nM for AKR1C3 inhibition in HCT116 cells. BindingDB, University of California San Diego. View Source
- [3] BindingDB. BDBM50396700 (CHEMBL2172076). IC50 = 30,000 nM for AKR1C2. BindingDB, University of California San Diego. View Source
- [4] Jamieson SMF, et al. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells. Biochemical Pharmacology, 2014. View Source
